molecular formula C16H23N3O4 B2969254 Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate CAS No. 1355694-47-1

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2969254
CAS No.: 1355694-47-1
M. Wt: 321.377
InChI Key: XPOCSXHVSOTHAY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepane derivatives This compound is characterized by the presence of a tert-butyl ester group, a diazepane ring, and a hydroxynicotinoyl moiety

Preparation Methods

The synthesis of tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Hydroxynicotinoyl Group: The hydroxynicotinoyl group can be introduced via an amidation reaction using 2-hydroxynicotinic acid and suitable coupling reagents.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the nicotinoyl moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxynicotinoyl moiety may interact with enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity for its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate: This compound shares the tert-butyl ester group but has a different core structure.

    1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid: This compound has a similar hydroxynicotinoyl moiety but a different ring system.

    2-Hydroxynicotinoyl chloride: This compound is a precursor in the synthesis of hydroxynicotinoyl derivatives.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCSXHVSOTHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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